3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid
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Overview
Description
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple aromatic rings and sulfonic acid groups, making it a versatile intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by azo coupling reactions to form the azo bonds . The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield sulfonic acids or sulfoxides, while reduction reactions may produce amines or hydrazines .
Scientific Research Applications
3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: It is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups enable it to form strong ionic bonds with various substrates, while the azo bonds facilitate electron transfer processes. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their behavior and function .
Comparison with Similar Compounds
Similar Compounds
- 3-((4-((4-(Methyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid
- 3-((4-((4-(Propyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid
Uniqueness
Compared to similar compounds, 3-((4-((4-(Ethyl((4-sulphophenyl)methyl)amino)phenyl)azo)-1-naphthyl)azo)benzenesulphonic acid is unique due to its specific ethyl group substitution, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in applications where these properties are critical .
Properties
CAS No. |
85959-35-9 |
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Molecular Formula |
C31H27N5O6S2 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
3-[[4-[[4-[ethyl-[(4-sulfophenyl)methyl]amino]phenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C31H27N5O6S2/c1-2-36(21-22-10-16-26(17-11-22)43(37,38)39)25-14-12-23(13-15-25)32-34-30-18-19-31(29-9-4-3-8-28(29)30)35-33-24-6-5-7-27(20-24)44(40,41)42/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42) |
InChI Key |
HHPJBJQLUFRROB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)O)C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)O |
Origin of Product |
United States |
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